molecular formula C12H10ClNO2 B14790277 5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid

5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14790277
M. Wt: 235.66 g/mol
InChI Key: KMCOPUQVXHSUCV-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to a pyrrole ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-chloro-3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

5-(4-chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c1-7-6-8(2-3-9(7)13)10-4-5-11(14-10)12(15)16/h2-6,14H,1H3,(H,15,16)

InChI Key

KMCOPUQVXHSUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(N2)C(=O)O)Cl

Origin of Product

United States

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